![molecular formula C33H46O4 B2989468 (R)-苯甲酸苄酯 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-乙叉基-3-羟基-10,13-二甲基-7-氧代十六氢-1H-环戊[a]菲并菲-17-基)戊酸酯 CAS No. 1352328-66-5](/img/structure/B2989468.png)

(R)-苯甲酸苄酯 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-乙叉基-3-羟基-10,13-二甲基-7-氧代十六氢-1H-环戊[a]菲并菲-17-基)戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

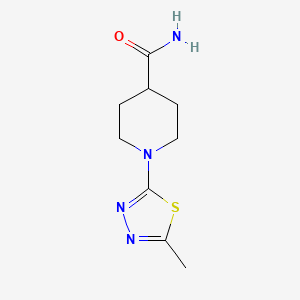

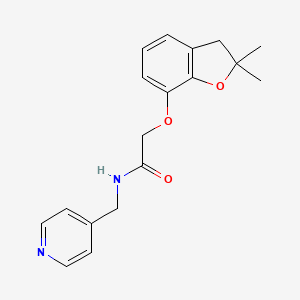

The compound “®-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate” is a complex organic molecule. It is related to the class of compounds known as bile acids, which are steroid acids found predominantly in the bile of mammals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chiral centers indicating the presence of stereoisomers . The molecule contains a cyclopenta[a]phenanthrene core, which is a common structural motif in steroids .科学研究应用

雄激素生物合成抑制剂

与本化合物结构密切相关的雄甾酮衍生物已被研究其作为雄激素生物合成抑制剂的作用。这些化合物的晶体结构揭示了不同的构象,从而合理化了它们的生物活性。此类研究对于开发针对雄激素相关疾病的治疗剂至关重要 (Djigoué 等,2012)。

抗菌和抗肿瘤活性

对具有相似结构主链的脱氧胆酸钠的三有机锡 (IV) 衍生物的研究表明具有显着的抗菌和抗肿瘤活性。这些化合物展示了结构相关化合物作为针对细菌、真菌感染和癌细胞的有效剂的潜力 (Shaheen 等,2014)。

强心苷类似物

对从萝藦根皮中分离的 17βH-萝芙木苷的研究,具有相似的结构基序,说明了此类化合物在探索强心苷中的应用。这些天然衍生物对于开发可以通过影响心脏收缩力来治疗心力衰竭的药物至关重要 (Zhang 等,2012)。

液晶聚合物

合成和表征基于半圆盘和棒状部分的介晶单元的聚合物在材料科学中具有重要意义,特别是在开发新型液晶材料方面。这些研究有助于理解分子结构如何影响液晶聚合物的性质和应用 (Percec 和 Heck,1990)。

作用机制

Target of Action

The primary target of this compound, also known as Cholan-24-oic acid,6-ethylidene-3-hydroxy-7-oxo-,phenylmethyl ester, (3alpha,5beta)-, is the farnesoid X nuclear receptor . This receptor plays a crucial role in regulating bile acid levels in the liver and systemic circulation .

Mode of Action

The compound acts as a potent activator of the farnesoid X nuclear receptor . By binding to this receptor, it influences the transcription of genes involved in bile acid synthesis and transport .

Biochemical Pathways

The activation of the farnesoid X nuclear receptor leads to a decrease in the synthesis and secretion of bile acids, thereby reducing liver fat and fibrosis . This is achieved through the downregulation of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis .

Pharmacokinetics

Bile acids are typically absorbed in the intestine, distributed via the systemic circulation, metabolized in the liver, and excreted in the bile .

Result of Action

The activation of the farnesoid X nuclear receptor by this compound results in a reduction of liver fat and fibrosis . This makes it a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease and primary biliary cholangitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bile acids can affect its binding affinity for the farnesoid X nuclear receptor . Additionally, factors such as diet, gut microbiota, and liver function can influence its absorption, distribution, metabolism, and excretion .

安全和危害

未来方向

属性

IUPAC Name |

benzyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCADEBSFFPQJB-WYPOTTRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)